3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)-1H,2H-pyrido[3,4-b]pyrazin-2-one
描述
PF-03049423 是一种强效且选择性的磷酸二酯酶 5A 抑制剂。它以其潜在的治疗应用而闻名,特别是在治疗急性缺血性卒中方面。该化合物以其穿透脑部的能力及其对磷酸二酯酶 5A 酶的高度选择性为特征 .
准备方法
PF-03049423 的合成涉及几个步骤,从制备核心吡啶并[3,4-b]吡嗪-2(1H)-酮结构开始。合成路线通常包括以下步骤:
吡啶并[3,4-b]吡嗪-2(1H)-酮核的形成: 这涉及在受控条件下将适当的前体环化。
取代反应: 通过亲核取代反应引入 6-甲氧基-3-吡啶基和 2-丙氧基乙基基团。
最终修饰: 添加 4-(2-羟乙基)哌嗪-1-基以完成合成.
PF-03049423 的工业生产方法尚未广泛报道,但它们可能涉及优化上述合成路线,以确保高产率和纯度。
化学反应分析
PF-03049423 经历了几种类型的化学反应:
氧化: 该化合物可以在特定条件下被氧化,导致形成各种氧化衍生物。
还原: 还原反应可以改变化合物中存在的官能团,可能改变其活性。
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种亲核试剂和亲电试剂。这些反应形成的主要产物取决于所使用的具体条件和试剂。
科学研究应用
PF-03049423 有多种科学研究应用:
化学: 它被用作模型化合物来研究磷酸二酯酶 5A 抑制剂的行为。
生物学: 该化合物用于研究磷酸二酯酶 5A 在各种生物过程中的作用。
作用机制
PF-03049423 通过抑制磷酸二酯酶 5A 酶发挥作用。这种抑制导致环鸟苷一磷酸 (cGMP) 水平升高,进而促进血管舒张并改善血流。该化合物能够穿透脑部,使其在治疗急性缺血性卒中等疾病方面特别有效 .
相似化合物的比较
PF-03049423 在其作为磷酸二酯酶 5A 抑制剂的高度选择性和效力方面是独一无二的。类似的化合物包括:
西地那非: 另一种磷酸二酯酶 5A 抑制剂,通常以其用于治疗勃起功能障碍而闻名。
他达拉非: 一种作用时间更长的磷酸二酯酶 5A 抑制剂,用于与西地那非类似的适应症。
伐地那非: 另一种具有类似作用机制的磷酸二酯酶 5A 抑制剂.
PF-03049423 由于其能够穿透脑部及其在卒中恢复中的潜在应用而脱颖而出,而这并非其他列出化合物的首要适应症。
属性
IUPAC Name |
3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O4/c1-3-13-34-14-11-30-21-15-19(18-4-5-22(33-2)26-16-18)25-17-20(21)27-23(24(30)32)29-8-6-28(7-9-29)10-12-31/h4-5,15-17,31H,3,6-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLNAGRCHNMKKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCN1C2=CC(=NC=C2N=C(C1=O)N3CCN(CC3)CCO)C4=CN=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954138-07-9 | |
Record name | PF-03049423 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0954138079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-03049423 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CZX3Z9945 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q1: What is the mechanism of action of PF-03049423, and how does it relate to stroke recovery?
A1: PF-03049423 is classified as a phosphodiesterase type 5 inhibitor (PDE-5i) [2]. PDE-5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a molecule involved in various cellular processes, including smooth muscle relaxation and neurotransmission. By inhibiting PDE-5, PF-03049423 increases cGMP levels.
Q2: What were the key findings from the clinical trial investigating PF-03049423 in stroke patients?
A2: A randomized, double-blind, placebo-controlled clinical trial investigated the efficacy and safety of PF-03049423 in acute ischemic stroke patients [1, 3]. The study incorporated both traditional clinician-based assessments and behavioral tests to evaluate recovery.
Q3: What are the future directions for research on PF-03049423 and similar compounds in stroke?
A3: While the initial clinical trial did not yield positive efficacy results, several research avenues remain:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。